
Tubastatin A hydrochloride
Overview
Description
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It has an IC50 value of 15 nM and exhibits over 1000-fold selectivity against other HDAC isozymes, except HDAC8, where it shows a 57-fold selectivity . This compound is widely used in scientific research due to its ability to modulate various cellular processes by inhibiting HDAC6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubastatin A hydrochloride involves several steps. One common method starts with the preparation of the hydroxamic acid derivative. The process includes the following steps :
Formation of Hydroxamic Acid: Hydroxylamine hydrochloride is reacted with an ester in the presence of a base such as potassium hydroxide in methanol at 0°C.
Coupling Reaction: The hydroxamic acid is then coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine.
Purification: The final product is purified using column chromatography with a gradient of ethyl acetate in hexane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions using similar steps as described above, with optimization for yield and purity. The use of automated systems for reaction monitoring and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tubastatin A hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound.
Scientific Research Applications
Neurodegenerative Diseases
Tubastatin A has been extensively studied for its potential in treating neurodegenerative conditions such as:
- Alzheimer's Disease: In models of Alzheimer's disease, Tubastatin A has been shown to alleviate cognitive deficits and reduce amyloid-beta toxicity through enhanced autophagic processes .
- Parkinson's Disease: Research indicates that Tubastatin A protects dopaminergic neurons from alpha-synuclein toxicity by modulating neuroinflammation and promoting chaperone-mediated autophagy .
- Charcot-Marie-Tooth Disease: Tubastatin A reverses axonal loss in peripheral neurons in animal models of Charcot-Marie-Tooth disease, demonstrating its neuroprotective effects against oxidative stress .
Psychiatric Disorders
Recent studies have explored the effects of Tubastatin A on behavioral outcomes in models of psychiatric disorders. It has shown potential anxiolytic, antidepressant, and antipsychotic effects without significant side effects .
Stroke Recovery
In models of stroke, Tubastatin A has been reported to alleviate brain injury and improve recovery outcomes by enhancing neuroprotection mechanisms .
Case Studies
Mechanism of Action
Tubastatin A hydrochloride exerts its effects by selectively inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin . This inhibition leads to increased acetylation of α-tubulin, which affects various cellular processes, including microtubule dynamics, cell motility, and intracellular transport. Additionally, this compound has been shown to upregulate fibroblast growth factor-21 (FGF-21) signaling pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Tubacin: Another selective HDAC6 inhibitor with similar properties but different chemical structure.
Ricolinostat: A selective HDAC6 inhibitor used in cancer research.
Vorinostat: A non-selective HDAC inhibitor that targets multiple HDAC isozymes.
Uniqueness
Tubastatin A hydrochloride is unique due to its high selectivity for HDAC6 over other HDAC isozymes, making it a valuable tool for studying HDAC6-specific functions without off-target effects . Its ability to modulate various cellular processes through HDAC6 inhibition sets it apart from other HDAC inhibitors.
Biological Activity
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various biological processes, including transcriptional regulation and cellular stress responses. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, cancers, and other conditions linked to HDAC6 dysregulation.
- Chemical Name : N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride
- Molecular Formula : CHNO·HCl
- Molecular Weight : 371.9 Da
- Purity : ≥98%
- Solubility : Soluble in DMSO (8 mg/mL), poorly soluble in water and ethanol
Biological Activity
This compound exhibits significant activity as an HDAC6 inhibitor with an IC value of approximately 15 nM , demonstrating over 1,000-fold selectivity against other HDAC isoforms, including HDAC1 and HDAC8 (IC values of 16.4 µM and 0.9 µM, respectively) . This selectivity is critical for minimizing off-target effects in therapeutic applications.
The primary mechanism through which Tubastatin A exerts its effects involves the hyperacetylation of α-tubulin , a key protein involved in microtubule dynamics. Increased acetylation leads to enhanced stability of microtubules and improved axonal transport, which is particularly beneficial in neuronal contexts. Tubastatin A has been shown to protect neurons from oxidative stress-induced damage by maintaining the acetylated state of peroxiredoxins, crucial for cellular antioxidant defense .
Neuroprotection
Research indicates that Tubastatin A provides neuroprotective effects in various models of neurodegenerative diseases:
- Oxidative Stress Models : In primary cortical neuron cultures, Tubastatin A demonstrated a dose-dependent protection against cell death induced by glutathione depletion at concentrations ranging from 5 to 10 µM .
- Charcot-Marie-Tooth Disease Models : In mouse models, Tubastatin A reversed axonal loss and improved functional outcomes, highlighting its potential in treating peripheral neuropathies .
Cancer Research
Recent studies have explored the use of Tubastatin A in cancer therapy. It has been incorporated into hybrid compounds designed to target multiple pathways involved in cancer progression, such as glioblastoma treatment . These hybrids aim to enhance the efficacy of traditional therapies by simultaneously inhibiting HDAC6 and other relevant targets.
Case Studies and Research Findings
Q & A
Q. How to experimentally determine the HDAC6 selectivity of Tubastatin A HCl in vitro?
Methodological Answer:
To assess HDAC6 selectivity, use a panel of recombinant HDAC isoforms (e.g., HDAC1–11) in enzyme inhibition assays. Tubastatin A HCl exhibits an IC50 of 15 nM for HDAC6, with >1,000-fold selectivity over other isoforms except HDAC8 (57-fold selectivity) . Perform dose-response curves (e.g., 3-fold serial dilutions starting at 30 µM) and compare results to pan-HDAC inhibitors like Trichostatin A (TSA). Validate selectivity by measuring acetylated α-tubulin (HDAC6 substrate) versus acetylated histones (class I HDAC substrates) in cellular models via Western blot .
Q. What are the optimal storage and handling conditions for Tubastatin A HCl to ensure stability?
Methodological Answer:
Store lyophilized Tubastatin A HCl at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO (>18.6 mg/mL solubility) and aliquot to avoid freeze-thaw cycles, which may degrade the compound. Always use sealed, moisture-free vials to prevent hydrolysis .
Q. How can researchers address discrepancies in reported HDAC6 inhibition potency across studies?
Methodological Answer:
Variations in IC50 values may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or compound batch purity. Include internal controls like TSA and validate each batch using orthogonal methods (e.g., HPLC, LC/MS for purity; HDAC activity assays for potency). Cross-reference findings with structural studies highlighting Tubastatin A HCl’s π-π stacking and hydrophobic interactions with HDAC6, which underpin its selectivity .
Q. How to design experiments evaluating Tubastatin A HCl’s neuroprotective effects?
Methodological Answer:
Use primary cortical neurons treated with homocysteic acid (HCA) to induce oxidative stress. Administer Tubastatin A HCl at 5–10 µM and measure cell viability via assays like MTT or LDH release. Dose-dependent neuroprotection is observed, with near-complete rescue at 10 µM . Include HDAC6-knockout cells or HDAC6-specific siRNAs to confirm mechanism.
Q. What methods confirm HDAC6 inhibition in cellular models?
Methodological Answer:
Quantify acetylated α-tubulin (a HDAC6-specific substrate) using Western blot or immunofluorescence. Compare with acetylated histone H3 (class I HDAC substrate) to confirm selectivity. In HaCaT cells, Tubastatin A HCl blocks sodium arsenite-induced Nrf2 mRNA stabilization, a HDAC6-dependent process, without affecting class I HDACs .
Q. How does Tubastatin A HCl modulate Nrf2 signaling under oxidative stress?
Methodological Answer:
In HaCaT cells exposed to sodium arsenite, Tubastatin A HCl (10 µM) prevents Nrf2 mRNA interaction with ribosomes and subsequent protein upregulation. Use qPCR for Nrf2 mRNA and Western blot for Nrf2 protein levels. This effect is HDAC6-specific, as class I HDAC inhibitors do not replicate this outcome .
Q. What controls are critical when testing HDAC6 inhibition in vitro?
Methodological Answer:
Include:
- Positive controls : TSA (pan-HDAC inhibitor) to benchmark broad-spectrum activity.
- Negative controls : Vehicle (DMSO) and HDAC6-deficient cells.
- Selectivity controls : Measure class I HDAC activity (e.g., HDAC1/2) using histone acetylation assays .
Q. What are the implications of Tubastatin A HCl’s off-target inhibition of MBLAC2?
Methodological Answer:
MBLAC2 inhibition (IC50 ~3 µM) may confound results in studies focusing solely on HDAC6. To isolate HDAC6 effects, use MBLAC2-specific inhibitors (e.g., JZL184) in parallel or employ HDAC6/MBLAC2 double-knockout models. Report MBLAC2 activity in methodological sections to contextualize findings .
Q. How to assess Tubastatin A HCl’s impact on cellular mechanical properties?
Methodological Answer:
Atomic force microscopy (AFM) reveals that Tubastatin A HCl increases cell elasticity by inhibiting HDAC6-mediated tubulin deacetylation. Perform AFM on treated cells (e.g., 10 µM for 24 hours) and compare modulus values to untreated controls .
Q. How to validate the purity and bioactivity of Tubastatin A HCl prior to experiments?
Methodological Answer:
Verify purity (>98%) via HPLC, LC/MS, and NMR. Confirm bioactivity using HDAC6 enzyme assays (IC50 ~15 nM) and cellular models (e.g., α-tubulin acetylation at 1–10 µM). Cross-check with published structural data (e.g., molecular formula C20H21N3O2·HCl, MW 371.86) .
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310693-92-5 | |
Record name | Tubastatin A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBASTATIN A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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